

# Applications of 1,3,5-Tribromobenzene in Materials Science: Application Notes and Protocols

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## Compound of Interest

Compound Name: 1,3,5-Tribromobenzene

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## Introduction

**1,3,5-Tribromobenzene** is a versatile, C<sub>3</sub>-symmetric aromatic building block extensively utilized in materials science.<sup>[1]</sup> Its trifunctional nature allows for the construction of complex, highly ordered, and porous two-dimensional and three-dimensional materials. The three bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the synthesis of a wide range of functional materials with applications in gas storage, separation, catalysis, and organic electronics.<sup>[1][2]</sup> This document provides detailed application notes and experimental protocols for the use of **1,3,5-tribromobenzene** in the synthesis of porous organic polymers (POPs), covalent organic frameworks (COFs), and other advanced materials.

## Key Applications

The primary applications of **1,3,5-tribromobenzene** in materials science are centered around its use as a core monomer in polymerization reactions. The most common synthetic strategies include:

- Suzuki-Miyaura Coupling: For the synthesis of porous aromatic frameworks (PAFs) and precursors for covalent organic frameworks (COFs).<sup>[2]</sup>

- Sonogashira-Hagihara Coupling: To produce conjugated microporous polymers (CMPs) and graphdiyne-related structures.[\[3\]](#)
- Yamamoto-Type Ullmann Coupling: For the creation of robust porous aromatic frameworks.  
[\[4\]](#)[\[5\]](#)
- Friedel-Crafts Alkylation: To generate hyper-crosslinked polymers.[\[6\]](#)[\[7\]](#)

These reactions leverage the C-Br bonds of **1,3,5-tribromobenzene** to form new carbon-carbon bonds, leading to the formation of extended polymeric networks.

## Data Presentation: Properties of Materials Derived from 1,3,5-Tribromobenzene

The following tables summarize key quantitative data for materials synthesized using **1,3,5-tribromobenzene** and its derivatives.

Material Type	Monomers	Synthesis Method	BET Surface Area (m <sup>2</sup> /g)	CO <sub>2</sub> Uptake (mmol/g at 1 bar, 298 K)	Thermal Stability (°C)	Reference
Porous Aromatic Framework (PAF)	1,3,5-Tris(4-bromophenyl)benzene	Yamamoto-Type Ullmann Coupling	952 (Langmuir)	-	>400	<a href="#">[8]</a>
Porous Aromatic Framework (PAF-111)	Tetrahedral (four-node) monomer + three-node monomers	Suzuki-Miyaura Coupling	857	-	High	<a href="#">[9]</a>
Conjugated Microporous Polymer (TNCMP-2)	1,3,5-Triazine node with diethynylbenzene linkers (analogous to 1,3,5-benzene systems)	Sonogashira-Hagihara Coupling	995	1.45	-	<a href="#">[3]</a>
Azo-Bridged Porous Polymer (AZO-T-P2)	Triazine-based nitro monomer	Reductive Homocoupling	351	-	High	<a href="#">[10]</a>

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Homopolymer of	1,3,5-Tribromobenzene	-	1255	-	-	<a href="#">[11]</a>
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## Experimental Protocols

### Protocol 1: Synthesis of 1,3,5-Tris(4-formylphenyl)benzene (TFPB) via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key precursor for covalent organic frameworks (COFs).[\[2\]](#)

Materials:

- **1,3,5-Tribromobenzene**
- 4-Formylphenylboronic acid
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Tetrahydrofuran (THF)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- To a solution of **1,3,5-tribromobenzene** (1.0 eq) and 4-formylphenylboronic acid (3.0 eq) in THF, add an aqueous solution of K<sub>2</sub>CO<sub>3</sub> (2.0 M).

- Purge the mixture with nitrogen gas.
- Add bis(triphenylphosphine)palladium(II) dichloride (catalytic amount).
- Reflux the mixture for 12 hours under a nitrogen atmosphere.
- After cooling to room temperature, extract the mixture with dichloromethane (3 x 100 mL).
- Collect the organic layers and dry with anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography to yield 1,3,5-tris(p-formylphenyl)benzene.

## Protocol 2: Synthesis of a Porous Aromatic Framework (PAF-5) via Yamamoto-Type Ullmann Coupling

This protocol details the synthesis of a robust porous aromatic framework.[5]

Materials:

- 1,3,5-Tris(4-bromophenyl)benzene
- Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)<sub>2</sub>]
- 2,2'-Bipyridine
- N,N-Dimethylformamide (DMF), anhydrous
- Tetrahydrofuran (THF), anhydrous

Procedure:

- In a glovebox, add anhydrous DMF and THF to a mixture of 1,3,5-tris(4-bromophenyl)benzene, Ni(COD)<sub>2</sub>, and 2,2'-bipyridine.
- Stir the mixture at room temperature for a short period.

- Heat the mixture at 100°C for 3 days to obtain a deep purple suspension.
- After cooling, pour the mixture into concentrated hydrochloric acid and stir.
- Filter the precipitate and wash with water, ethanol, and acetone.
- Extract the solid with THF in a Soxhlet extractor for 24 hours.
- Dry the product under vacuum at 120°C to obtain PAF-5 as an off-white powder.

## Protocol 3: General Procedure for Sonogashira-Hagihara Cross-Coupling

This protocol provides a general workflow for the synthesis of conjugated microporous polymers.<sup>[12]</sup>

Materials:

- Aryl halide (e.g., **1,3,5-tribromobenzene**) (1.0 eq)
- Terminal alkyne (1.1 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>) (0.1 mol%)
- Copper(I) iodide (CuI) (1 mol%)
- Triphenylphosphine (PPh<sub>3</sub>) (1 mol%)
- Amine base (e.g., triethylamine or diisopropylamine) (2.2 eq)
- Solvent (e.g., THF, DMF)
- 1,3,5-Trimethylbenzene (internal standard, optional)

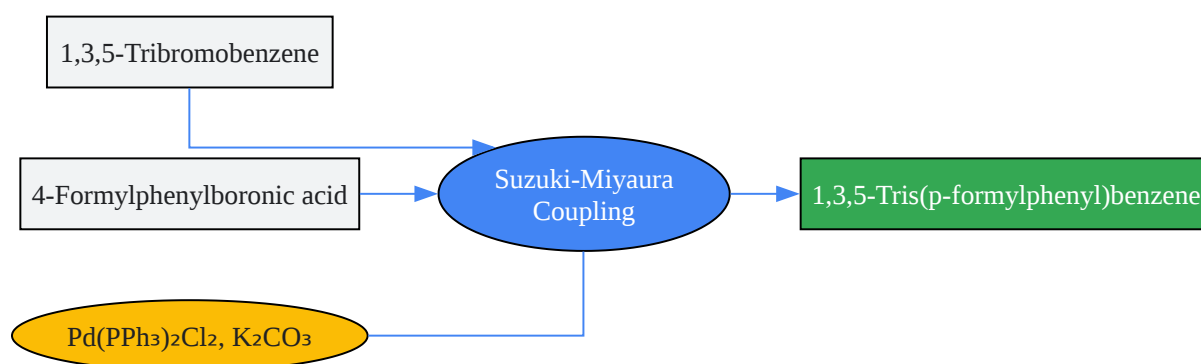
Procedure:

- To a reaction vessel, add the palladium catalyst, CuI, and PPh<sub>3</sub>.
- Add a degassed solution of the aryl halide, terminal alkyne, amine base, and solvent.

- Stir the mixture vigorously under an inert atmosphere (e.g., Argon) at the desired temperature (e.g., 353 K) for 24 hours.
- After cooling to room temperature, filter the reaction mixture to separate the catalyst (if heterogeneous).
- Work-up the filtrate by washing with appropriate aqueous solutions (e.g., saturated aq.  $\text{NH}_4\text{Cl}$ , saturated aq.  $\text{NaHCO}_3$ , and brine).
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

## Visualizations

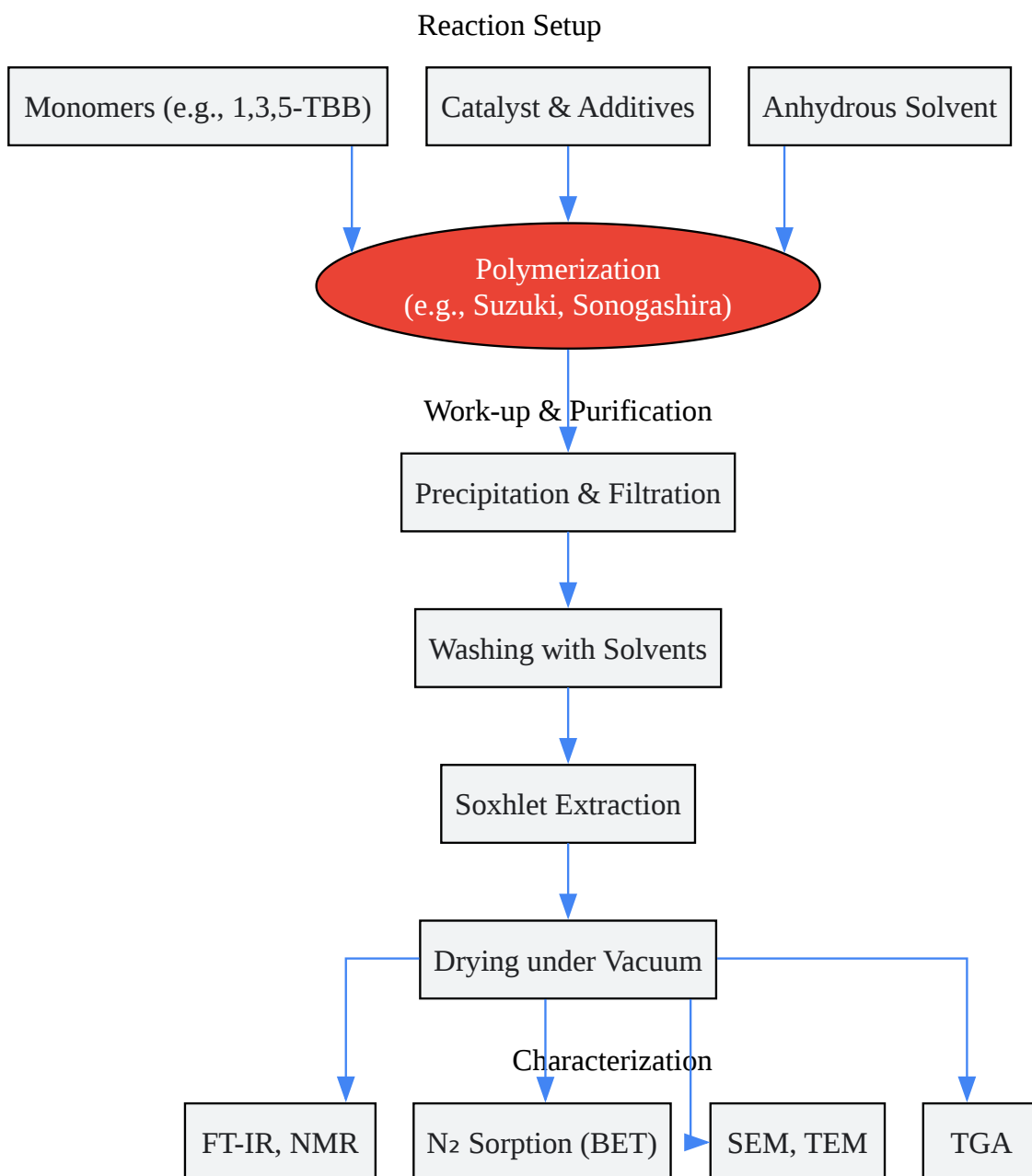
### Synthesis of 1,3,5-Tris(p-formylphenyl)benzene (TFPB)



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Caption: Synthetic pathway for 1,3,5-Tris(p-formylphenyl)benzene.

## General Experimental Workflow for Porous Polymer Synthesis



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Caption: General workflow for porous polymer synthesis and characterization.



## Conclusion

**1,3,5-Tribromobenzene** is a cornerstone building block in the rational design and synthesis of advanced porous materials. Its symmetric and trifunctional nature allows for the creation of materials with high surface areas, thermal stability, and tunable properties. The provided protocols and data serve as a valuable resource for researchers aiming to develop novel functional materials for a wide array of applications in materials science and beyond.

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